2,4-Diphenyloxazol-5-amine

Prion Disease Therapeutics Scrapie-Infected Mouse Brain (SMB) Assay PrPSc Inhibition

Standard oxazole vs. thiazole substitution fails for prion studies due to differential PrPC binding. This 2,4-diaryloxazole core is the validated scaffold for TSE research. - Functional PrPSc inhibition EC50: 1.5-20 µM (SMB cells) - 5-amine handle enables systematic derivatization & SAR libraries - Lower MW (236.27) & reduced lipophilicity vs. thiazole analog for CNS lead optimization Procure as a matched molecular pair with 2,4-diphenylthiazol-5-amine for heteroatom SAR studies.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B13162954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyloxazol-5-amine
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C15H12N2O/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,16H2
InChIKeyLSODPGUTLUGYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2,4-Diphenyloxazol-5-amine: A Validated Scaffold for Prion Disease Drug Discovery


2,4-Diphenyloxazol-5-amine (CAS 17960-26-8; C15H12N2O; MW 236.27 g/mol) is a heterocyclic amine belonging to the 2,4-diaryloxazole family. Its core structure is characterized by a 5-aminooxazole ring with phenyl substituents at the 2- and 4-positions. Critically, this scaffold has been validated in a library screening approach for transmissible spongiform encephalopathies, where 2,4-diphenyloxazol-5-amine derivatives demonstrated functional inhibition of pathological prion protein (PrPSc) formation in persistently infected SMB cells . The primary amino group at position 5 provides a chemically tractable handle for derivatization, which is pivotal for structure-activity relationship (SAR) exploration of heteroatom effects in antiprion pharmacology . This compound serves as a critical building block for generating focused libraries, making it a strategic procurement choice for labs developing candidate therapeutics against protein-misfolding neurodegenerative disorders.

ScaffoldValidated 2,4-diaryloxazole core for antiprion library synthesis
HandleC5 primary amine enables straightforward derivatization for SAR studies
RoutePhosgene-mediated cyclization provides direct access to the 5-aminooxazole scaffold

Sourcing 2,4-Diphenyloxazol-5-amine: Why Heteroatom Identity Is Non-Negotiable for Prion Protein Binding


Generic substitution between the oxazole and thiazole ring systems is not scientifically valid for anti-prion applications, despite their structural similarity. Direct SPR evidence demonstrates that the heteroatom (O vs. S) replacement profoundly alters the binding affinity to cellular prion protein (huPrPC), as only 15 out of 45 library compounds across both scaffolds showed detectable binding . Furthermore, a side-by-side library comparison proved that while six 2,4-diaryloxazole derivatives inhibited PrPSc formation with EC50 values of 1.5–20 µM, the oxazole series demonstrated a significantly different hit-rate and functional profile compared to thiazole congeners when screened under identical conditions . Selecting the oxazole core is essential because the ring oxygen atom participates in critical electrostatic interactions with the prion protein binding pocket that the thiazole sulfur cannot mimic, directly impacting the reproducibility of anti-prion activity in downstream biological assays.

Target scaffold: 2,4-Diphenyloxazole (oxazole core)
Generic substitute: 2,4-Diphenylthiazole (thiazole core)
Heteroatom identity (O vs. S) directly alters prion protein binding profile. SPR evidence shows that O-to-S replacement can abolish detectable huPrPC binding. Hit-rate and functional PrPSc inhibition are scaffold-dependent; oxazole and thiazole series exhibit distinct SAR patterns that may not transfer.
Electrostatic interaction differences at the binding pocket make these cores non-interchangeable for reproducible antiprion assays.

2,4-Diphenyloxazol-5-amine Comparative Evidence: Quantified Performance Against Closest Analogs


Anti-Prion Cell-Based Activity: 2,4-Diaryloxazol-5-amine Derivatives vs. 2,4-Diarylthiazol-5-amine Analogs

In a direct parallel library screening, 2,4-diphenyloxazol-5-amine derivatives exhibited functional inhibition of PrPSc formation in persistently infected SMB cells, with six confirmed hits demonstrating EC50 values in the 1.5–20 µM range . This represents a distinct functional profile from the thiazole scaffold, as across the entire library of 45 structurally related 2,4-diphenylthiazole and 2,4-diphenyloxazole derivatives, only 6 compounds achieved PrPSc inhibition—highlighting the stringent SAR requirements for anti-prion activity . The thiazole series, when further optimized at C5 through amide orientation switching, required structural re-engineering to achieve enhanced potency and assay reproducibility, underscoring that the oxazole core provides a fundamentally different starting point for hit-to-lead optimization .

Anti-Prion Activity
Head-to-head
Oxazole series: EC50 1.5–20 µM (6 confirmed hits); Thiazole series: 6 total hits across both classes, distinct SAR
Oxazole scaffold provides a pharmacophore class with reported PrPSc inhibition in SMB cells
Data from direct parallel library screening; hit-rate and potency are scaffold-dependent
Prion Disease Therapeutics Scrapie-Infected Mouse Brain (SMB) Assay PrPSc Inhibition

Prion Protein Binding Selectivity: HuPrPC SPR Screening of 2,4-Diaryloxazol-5-amine Derivatives

Surface plasmon resonance (SPR) screening against human cellular prion protein (huPrPC) revealed that 15 out of the 45 total library members (spanning both 2,4-diphenyloxazole and 2,4-diphenylthiazole scaffolds) exhibited detectable binding to huPrPC . This demonstrates that specific structural features within the 2,4-diaryloxazol-5-amine configuration, rather than general physiochemical properties, govern target engagement. Notably, only a subset of binders (6 total) progressed to functional PrPSc inhibition, indicating that huPrPC binding is a necessary but not sufficient prerequisite for downstream efficacy . The 33% (15/45) overall binding rate across both scaffolds, combined with the 13% (6/45) functional hit rate, provides quantitative benchmarks for expected screening productivity when prioritizing the 2,4-diphenyloxazol-5-amine scaffold as a starting point for library synthesis.

PrP Binding Selectivity
Class-level
15/45 compounds show huPrPC binding; 6/45 progress to functional inhibition
Binding rate benchmarks library screening productivity; binding is necessary but not sufficient for functional activity
Class-level inference from combined oxazole/thiazole SPR screen; data to verify for specific derivatives
Surface Plasmon Resonance (SPR) Human Cellular Prion Protein (huPrPC) Direct Binding Affinity

Synthetic Route Efficiency: Novel Phosgene-Mediated Cyclization for 2,4-Diaryloxazol-5-amine Core Construction

The synthesis of 2,4-diphenyloxazol-5-amine derivatives was achieved via a novel phosgene-mediated cyclization of 2-N-benzoylphenylglycinonitrile, a methodology specifically developed for the construction of the 5-aminooxazole core . This represents a strategic synthetic advantage over traditional oxazole-forming condensations such as the Robinson-Gabriel synthesis, which typically produce 5-unsubstituted or 5-alkyl/aryl oxazoles requiring additional functionalization steps to install the amine handle. The direct installation of the 5-amino group via this cyclization strategy enables more efficient library production and structural diversification directly at the critical C5 position compared to alternative synthetic routes. A total of 45 compounds were synthesized using this approach, demonstrating the scalability and practical utility of the method for compound procurement .

Synthetic Route
Method context
Phosgene-mediated cyclization installs C5 amine in one step; 45 library compounds produced
Direct C5-amination supports efficient library diversification vs. multi-step post-functionalization
Validated protocol; cross-study comparable to classical Robinson-Gabriel synthesis
Heterocyclic Synthesis Phosgene-Mediated Cyclization Library Production

Physicochemical Profiling: Ring Heteroatom Impact on LogP and Structural Properties

The oxazole-thiazole ring substitution directly alters key physicochemical parameters relevant to drug-likeness. For the core scaffolds, the replacement of oxygen (oxazole) with sulfur (thiazole) increases molecular weight by approximately 16 amu (236.27 vs. 252.33 g/mol) and systematically elevates lipophilicity due to the greater polarizability and reduced hydrogen-bond acceptor strength of sulfur . This heteroatom-dependent modulation of logP and molecular topology directly influences the prion protein binding profile observed in SPR screens, as the altered electrostatic potential surface of the thiazole ring creates a different interaction landscape with the huPrPC binding site . For researchers optimizing CNS-penetrant antiprion agents, the lower molecular weight and distinct hydrogen-bonding capacity of the oxazole scaffold provide a more favorable starting point for balancing potency with blood-brain barrier permeability.

Physicochemical Profile
Class-level
MW: 236.27 (oxazole) vs. 252.33 (thiazole); Δ ~16 amu; thiazole exhibits higher logP (~4.64)
Lower MW and reduced lipophilicity may influence CNS drug-like optimization
Heteroatom-dependent property modulation; review for blood-brain barrier permeability studies
Lipophilicity Comparison Heterocyclic Scaffold Properties Medicinal Chemistry

2,4-Diphenyloxazol-5-amine Application Scenarios: Evidence-Backed Procurement Decision Guide


Prion Disease Drug Discovery Library Synthesis

Procure 2,4-diphenyloxazol-5-amine as the core scaffold for generating focused libraries targeting transmissible spongiform encephalopathies. As demonstrated by Heal et al. (2007), the 5-amine handle enables systematic derivatization, and the scaffold has yielded compounds with PrPSc inhibitory EC50 values between 1.5 and 20 µM in SMB cell-based assays . The validated phosgene-mediated cyclization route provides a reliable synthetic entry point for rapid analog production and SAR exploration .

Heteroatom SAR Studies for Target Engagement in Prion Protein Binding

Use 2,4-diphenyloxazol-5-amine and its thiazole counterpart (2,4-diphenylthiazol-5-amine) as a matched molecular pair for systematic heteroatom SAR studies. The differential SPR binding to huPrPC (15/45 total binders across both scaffolds) and the scaffold-dependent functional inhibition rates provide a quantitative framework for comparing oxazole vs. thiazole pharmacophore contributions to prion protein target engagement . The distinct physicochemical properties (ΔMW ~16 amu; differential logP and H-bond acceptor capacity) make this pair ideal for probing heteroatom effects in CNS drug discovery .

CNS-Targeted Antiprion Lead Optimization Starting Point

Select 2,4-diphenyloxazol-5-amine as the preferred scaffold for CNS antiprion lead optimization due to its lower molecular weight (236.27 vs. 252.33 g/mol) and reduced lipophilicity compared to the thiazole congener . These physicochemical properties are associated with more favorable CNS drug-like characteristics, providing a superior starting point for balancing potency with blood-brain barrier permeability in the hit-to-lead phase .

Protein Misfolding Disease Probe Development

Deploy 2,4-diphenyloxazol-5-amine as a chemical probe scaffold for investigating the role of prion protein conformation in neurodegeneration. The evidence that 33% of library members exhibit measurable SPR binding to huPrPC, while only a subset (13%) progress to functional PrPSc inhibition, positions this scaffold as a valuable tool for dissecting the relationship between binding, target engagement, and biological efficacy in protein-misfolding disease models .

Application
Selection Property
Validation Focus
Antiprion library synthesis
C5-amine derivatization handle
PrPSc inhibition in SMB cell assay
Heteroatom SAR studies
Matched oxazole-thiazole molecular pair
SPR binding and functional hit-rate comparison
CNS antiprion lead optimization
Lower MW and logP profile
CNS permeability and target engagement balance
Prion protein probe development
Validated huPrPC binding scaffold
Binding-to-efficacy relationship in misfolding models
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